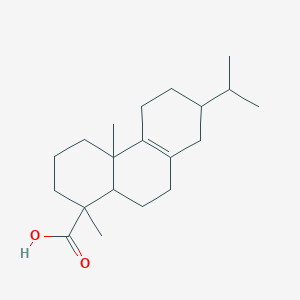

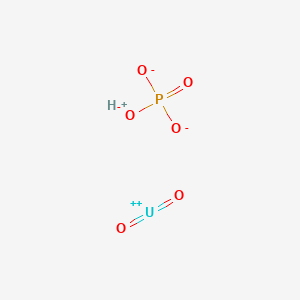

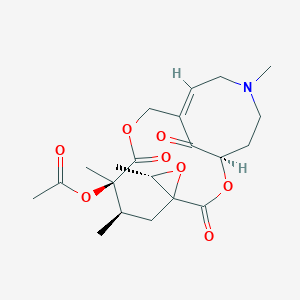

![molecular formula C28H20N4O16S4 B232075 Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]- CAS No. 16473-79-3](/img/structure/B232075.png)

Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-' is a chemical compound that is widely used in scientific research applications. It is commonly known as ABTS and is used for measuring the antioxidant activity of a substance. ABTS is a water-soluble compound that can be easily synthesized in the laboratory.

Mecanismo De Acción

The mechanism of action of ABTS is based on the ability of the compound to donate electrons to free radicals. ABTS radical cation is a strong oxidizing agent that can accept electrons from other molecules. When ABTS radical cation accepts an electron, it is reduced to ABTS, which is colorless. The reduction of ABTS radical cation can be measured spectrophotometrically, and the results can be used to calculate the antioxidant activity of a substance.

Biochemical and Physiological Effects:

ABTS does not have any known biochemical or physiological effects on the human body. It is a non-toxic compound that is widely used in laboratory experiments.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using ABTS for measuring antioxidant activity are that it is a simple and reliable method that can be easily performed in the laboratory. ABTS is a water-soluble compound that can be used to measure the antioxidant activity of both hydrophilic and lipophilic substances. The limitations of using ABTS are that it measures only the ability of a substance to donate electrons to free radicals and does not take into account other mechanisms of antioxidant activity. Additionally, the ABTS assay may not be relevant to the in vivo antioxidant activity of a substance.

Direcciones Futuras

For research on ABTS include developing new methods for measuring antioxidant activity that take into account other mechanisms of antioxidant activity. Additionally, research could focus on the use of ABTS in the development of new antioxidant therapies for the treatment of diseases such as cancer and Alzheimer's disease. Finally, research could explore the use of ABTS in the development of new food and cosmetic products with antioxidant properties.

Métodos De Síntesis

ABTS can be synthesized by reacting 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) with potassium persulfate. The reaction produces ABTS radical cation, which is blue in color. The blue color of ABTS radical cation can be used to measure the antioxidant activity of a substance.

Aplicaciones Científicas De Investigación

ABTS is widely used in scientific research for measuring the antioxidant activity of a substance. Antioxidants are substances that can prevent or slow down the damage caused by free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to the development of diseases such as cancer, heart disease, and Alzheimer's disease. ABTS is used to measure the ability of a substance to neutralize free radicals and prevent oxidative damage.

Propiedades

Número CAS |

16473-79-3 |

|---|---|

Fórmula molecular |

C28H20N4O16S4 |

Peso molecular |

796.7 g/mol |

Nombre IUPAC |

2-[2-(4-nitro-2-sulfophenyl)ethenyl]-5-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C28H20N4O16S4/c33-31(34)23-11-7-19(27(15-23)51(43,44)45)3-1-17-5-9-21(13-25(17)49(37,38)39)29-30-22-10-6-18(26(14-22)50(40,41)42)2-4-20-8-12-24(32(35)36)16-28(20)52(46,47)48/h1-16H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48) |

Clave InChI |

UYTCJBFOLUYGBH-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O |

SMILES canónico |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O |

Otros números CAS |

16473-79-3 |

Sinónimos |

3,3'-Azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

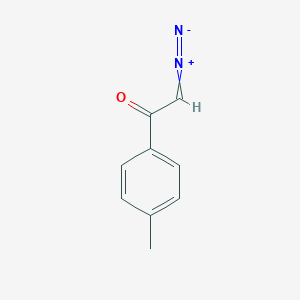

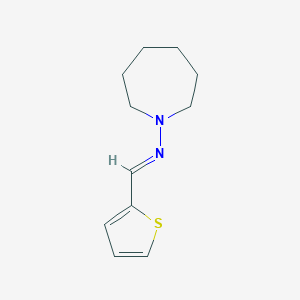

![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B232016.png)

![17-acetyl-17-hydroxy-10,13-dimethyl-16-methylene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B232027.png)